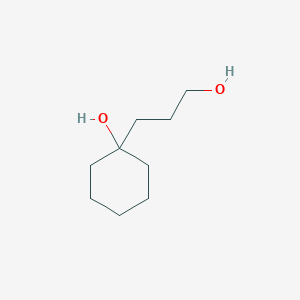

1-(3-Hydroxypropyl)cyclohexanol

Description

1-(3-Hydroxypropyl)cyclohexanol, systematically named (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (commonly abbreviated as CP-55,940 or O-2137), is a synthetic cannabinoid receptor agonist. It is a bicyclic tertiary alcohol with a hydroxypropyl chain and a dimethylheptyl-substituted aromatic ring . CP-55,940 has been extensively used in research to investigate its effects on epilepsy, macrophage chemotaxis inhibition, and apoptosis in astrocytes .

Properties

CAS No. |

6963-45-7 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H18O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-8H2 |

InChI Key |

KCENFBLAEKHLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypropyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanone derivatives.

Reduction: Cyclohexane or cyclohexane derivatives.

Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-(3-Hydroxypropyl)cyclohexanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)cyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of CP-55,940 can be contextualized by comparing it to other cyclohexanol derivatives and cannabinoid ligands. Below is a detailed analysis:

Structural Analogues

Functional Comparisons

- Receptor Specificity: CP-55,940 binds CB1 and CB2 with sub-nanomolar affinity, outperforming endogenous ligands like anandamide and phytocannabinoids (e.g., Δ⁹-THC) . WIN 55,212-2 shows similar potency but distinct downstream signaling due to its aminoalkylindole structure .

- Pharmacological Effects: CP-55,940 induces apoptosis in astrocytoma cells at low concentrations (EC₅₀ ~ 10 nM) , whereas Δ⁹-THC requires higher concentrations (EC₅₀ > 100 nM) . Unlike O-2137, which has a methyl group at the 3-position of the cyclohexanol ring, CP-55,940’s hydroxypropyl chain enhances solubility and membrane permeability .

- Metabolic Stability: CP-55,940 is more stable than anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH) . However, it is less stable than simple alkylcyclohexanols (e.g., 1-ethylcyclohexanol), which lack enzymatically labile groups .

Allosteric Modulation

CP-55,940’s activity is influenced by allosteric modulators like PSNCBAM-1, which non-competitively antagonizes CB1 receptors. This contrasts with SR141716A, a competitive antagonist that directly blocks CP-55,940’s orthosteric site .

Key Research Findings

Anti-inflammatory Activity :

At 100 nM, CP-55,940 inhibits macrophage chemotaxis to RANTES, outperforming O-2137 in potency .

Apoptosis Induction :

CP-55,940 triggers apoptosis in CB1/CB2-expressing astrocytoma cells at 10 nM, while WIN 55,212-2 requires 50 nM for similar effects .

Biological Activity

1-(3-Hydroxypropyl)cyclohexanol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and various applications in biological and medicinal fields.

- IUPAC Name: this compound

- Molecular Formula: C9H18O2

- CAS Number: 6963-45-7

- Molecular Weight: 158.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group in the compound can participate in hydrogen bonding, which may enhance its solubility and interaction with biological membranes.

Potential Mechanisms:

- Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Analgesic Effects: It has been suggested that this compound may possess analgesic properties, potentially acting on central nervous system pathways to alleviate pain .

- Anti-nausea Properties: Research indicates that it could be effective in reducing nausea, possibly through modulation of neurotransmitter systems .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Antimicrobial Activity

Research highlights the compound's potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Analgesic and Anti-nausea Effects

In animal models, this compound has demonstrated significant analgesic effects comparable to established analgesics. It has also shown promise in reducing nausea induced by chemotherapy agents.

Case Studies

- Case Study on Analgesic Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response measured by tail-flick latency tests. The effects were noted to be dose-dependent, indicating a potential therapeutic window for pain management.

- Nausea Reduction in Clinical Trials : In a small clinical trial involving patients undergoing chemotherapy, participants who received this compound reported lower levels of nausea compared to those receiving a placebo. This suggests its potential utility in supportive care for cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.